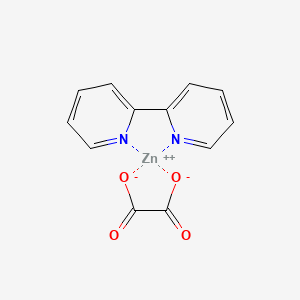
zinc;oxalate;2-pyridin-2-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc; oxalate; 2-pyridin-2-ylpyridine: is a complex compound that involves zinc ions coordinated with oxalate and 2-pyridin-2-ylpyridine ligands
Synthetic Routes and Reaction Conditions:
Direct Synthesis: Zinc(II) complexes with 2,2'-bipyridine can be synthesized directly from multicomponent mixtures. The reaction typically involves mixing zinc salts with 2-pyridin-2-ylpyridine and oxalate under controlled conditions.
Industrial Production Methods: The industrial production of this compound involves scaling up the direct synthesis method, ensuring precise control over reaction conditions to achieve high purity and yield.
Types of Reactions:
Reduction: Reduction reactions can be performed to alter the oxidation state of zinc within the complex.
Substitution: Substitution reactions may involve the replacement of ligands within the complex.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized zinc complexes with altered ligand environments.
Reduction: Reduced zinc complexes with different oxidation states.
Substitution: Substituted zinc complexes with new ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a catalyst in organic synthesis, particularly in aldol reactions. Biology: Medicine: The compound is being explored for its medicinal properties, including anti-fibrosis activity. Industry: It is used in material science for the development of new materials with unique properties.
Wirkmechanismus
The compound exerts its effects through coordination to zinc ions, which can interact with various biological targets. The molecular pathways involved include binding to enzymes and receptors, leading to modulation of biological processes.
Vergleich Mit ähnlichen Verbindungen
Zinc(II) complexes with 2,2'-bipyridine: These complexes are similar in structure but differ in ligand environment and coordination geometry.
Zinc(II) complexes with 1,10-phenanthroline: These complexes have different ligands but share similar coordination chemistry.
Uniqueness: Zinc; oxalate; 2-pyridin-2-ylpyridine is unique due to its specific combination of ligands, which imparts distinct chemical and biological properties compared to other zinc complexes.
Eigenschaften
Molekularformel |
C12H8N2O4Zn |
|---|---|
Molekulargewicht |
309.6 g/mol |
IUPAC-Name |
zinc;oxalate;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H8N2.C2H2O4.Zn/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;3-1(4)2(5)6;/h1-8H;(H,3,4)(H,5,6);/q;;+2/p-2 |
InChI-Schlüssel |
HZDXKTHDONIFNS-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C(=O)(C(=O)[O-])[O-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




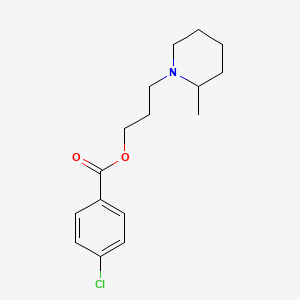
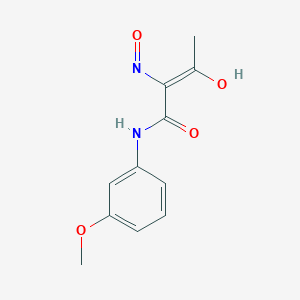
![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B15347285.png)
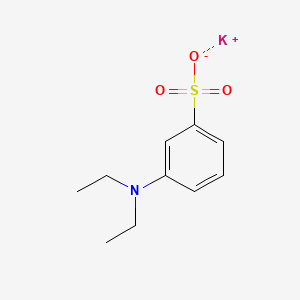
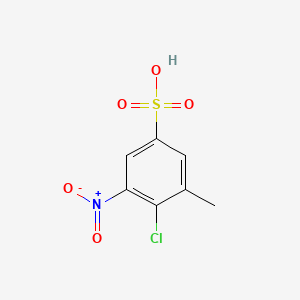
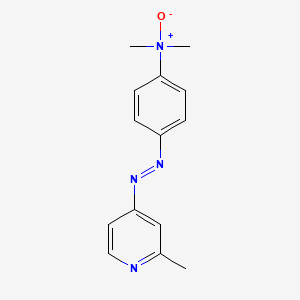
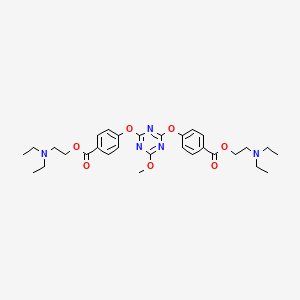

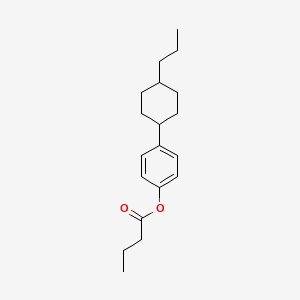
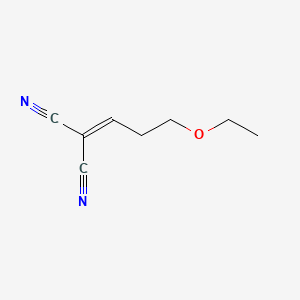

![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, pentapotassium salt](/img/structure/B15347336.png)
